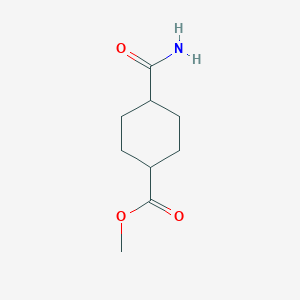![molecular formula C22H25N3O B2399737 1-Prop-2-ynyl-N-[1-(4-pyridin-3-ylphenyl)ethyl]piperidine-4-carboxamide CAS No. 1436109-61-3](/img/structure/B2399737.png)
1-Prop-2-ynyl-N-[1-(4-pyridin-3-ylphenyl)ethyl]piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Structure-Activity Relationships in Cannabinoid Receptor Antagonists
The exploration of pyrazole derivatives, including compounds structurally related to 1-Prop-2-ynyl-N-[1-(4-pyridin-3-ylphenyl)ethyl]piperidine-4-carboxamide, has provided significant insights into the structure-activity relationships (SAR) of cannabinoid receptor antagonists. Key structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity were identified, including specific substituents on the pyrazole ring that contribute to the compound's potency and selectivity. This research aids in the characterization of cannabinoid receptor binding sites and the development of pharmacological probes potentially useful for antagonizing the side effects of cannabinoids (Lan et al., 1999).
Molecular Interaction with CB1 Cannabinoid Receptor
Further studies on the antagonist interaction with the CB1 cannabinoid receptor have utilized molecular orbital methods to analyze the conformations of similar compounds. These studies contribute to understanding how these antagonists bind to the CB1 receptor, suggesting the dominance of certain moieties in the steric binding interaction and proposing potential regions within the receptor that might confer antagonist activity. This research is crucial for designing more selective and potent cannabinoid receptor antagonists (Shim et al., 2002).
Synthesis of Heterobicycles and Pyrimidines
The synthesis of novel fused heterobicycles and diarylpyridopyrimidines, which are structurally related to the core structure of 1-Prop-2-ynyl-N-[1-(4-pyridin-3-ylphenyl)ethyl]piperidine-4-carboxamide, has been reported. These synthetic routes offer new methodologies for creating compounds that may possess various biological activities. The exploration of these synthetic strategies contributes to the broader field of heterocyclic chemistry and the discovery of new therapeutic agents (Karthikeyan et al., 2014; Vijayakumar et al., 2014).
Design and Synthesis of Mycobacterium tuberculosis Inhibitors
Research into thiazole-aminopiperidine hybrid analogues has led to the development of novel inhibitors against Mycobacterium tuberculosis GyrB, demonstrating the utility of structurally related compounds in addressing infectious diseases. These compounds, designed through molecular hybridization, show promising activity against Mycobacterium smegmatis and Mycobacterium tuberculosis, underscoring the potential of such molecules in antituberculosis therapy (Jeankumar et al., 2013).
Anticancer Agent Synthesis
The sequential synthesis and evaluation of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids demonstrate the anticancer potential of compounds with structural similarities to 1-Prop-2-ynyl-N-[1-(4-pyridin-3-ylphenyl)ethyl]piperidine-4-carboxamide. This research highlights the significance of such structural motifs in the development of new anticancer agents, offering insights into their mechanism of action and therapeutic usefulness (Rehman et al., 2018).
Propriétés
IUPAC Name |
1-prop-2-ynyl-N-[1-(4-pyridin-3-ylphenyl)ethyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O/c1-3-13-25-14-10-20(11-15-25)22(26)24-17(2)18-6-8-19(9-7-18)21-5-4-12-23-16-21/h1,4-9,12,16-17,20H,10-11,13-15H2,2H3,(H,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPVCWVCIENSGHL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CN=CC=C2)NC(=O)C3CCN(CC3)CC#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Prop-2-ynyl-N-[1-(4-pyridin-3-ylphenyl)ethyl]piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[cyclohexyl(methyl)sulfamoyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2399654.png)
![5,6-Dimethyl-2-(4-phenylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2399655.png)

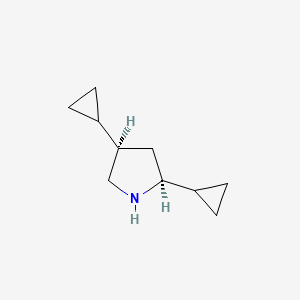
![3-((1-(Benzo[d]thiazole-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2399661.png)
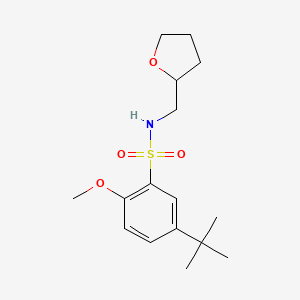
![(8S,9S,10R,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/no-structure.png)
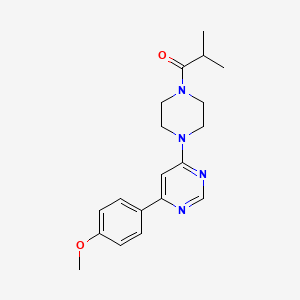
![8-ethyl-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2399668.png)
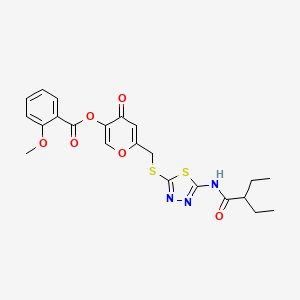
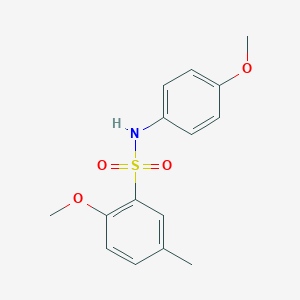
![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(3-propylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2399675.png)
![5-chloro-2-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)benzenesulfonamide](/img/structure/B2399676.png)
